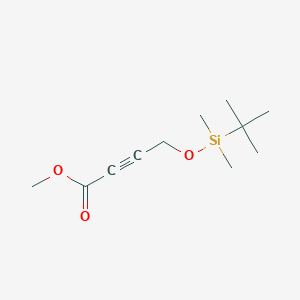

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid methyl ester

Description

4-(tert-Butyl-dimethyl-silanyloxy)-but-2-ynoic acid methyl ester (CAS 117968-51-1) is a silicon-protected alkyne-containing ester, widely employed in organic synthesis for its dual functional groups: a tert-butyldimethylsilyl (TBDMS) ether and a methyl ester. The TBDMS group serves as a robust protecting group for hydroxyl functionalities, while the methyl ester enhances solubility and stability during reactions. This compound is critical in multi-step syntheses, particularly in pharmaceuticals and complex natural products, where selective deprotection and functionalization are required .

Properties

IUPAC Name |

methyl 4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3Si/c1-11(2,3)15(5,6)14-9-7-8-10(12)13-4/h9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZKYIBYBIUUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455854 | |

| Record name | Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117968-51-1 | |

| Record name | Methyl 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-butynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117968-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Tropanyl-3,5-dimethylbenzoate involves the esterification of tropine with 3,5-dimethylbenzoic acid. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tropanyl-3,5-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Versatile Building Block

This compound serves as a crucial building block in organic chemistry. It is utilized in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for selective reactions, making it invaluable in multi-step synthesis processes.

Case Study: Synthesis of Pharmaceuticals

Research has demonstrated that 4-(tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid methyl ester can be employed in the synthesis of various pharmaceutical compounds. For instance, it has been used as a precursor in the development of inhibitors for protein tyrosine kinases (PTKs), which are significant targets in cancer therapy .

Advanced Coatings and Polymers

this compound is also utilized in material science, particularly in the formulation of advanced coatings and polymers. Its incorporation enhances the durability and resistance of materials to environmental factors.

Application Example: Coating Formulations

The compound has been integrated into coating formulations that require improved weather resistance and mechanical properties. Studies indicate that coatings containing this compound exhibit superior performance compared to traditional formulations .

Bioconjugation Techniques

Facilitating Biomolecule Attachment

In bioconjugation, this compound plays a significant role by facilitating the attachment of biomolecules to surfaces or other molecules. This property is crucial for developing drug delivery systems and diagnostic tools.

Case Study: Drug Delivery Systems

Research has shown that using this compound in drug delivery systems can improve the targeting efficiency of therapeutic agents, enhancing their efficacy while minimizing side effects .

Research and Development

Innovations in Chemical Methodologies

Researchers leverage the unique properties of this compound to develop new chemical methodologies, contributing to advancements in various fields such as medicinal chemistry and nanotechnology.

Mechanism of Action

Tropanyl-3,5-dimethylbenzoate exerts its effects by binding to the 5-HT3 receptor, a ligand-gated ion channel receptor of the cys-loop channel family. This binding blocks the actions of serotonin or serotonergic agonists, thereby inhibiting the 5-HT3 receptor currents . The compound’s effective concentration ranges from 1 nM to 1 μM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Silyl Ethers

- 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-ynoic Acid (SS-2039; CAS 102245-65-8): The free acid form of the target compound lacks the methyl ester. This difference renders SS-2039 more reactive toward nucleophiles but less stable under acidic conditions.

4-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-butyric Acid (QD-8186; CAS 2270910-97-7) :

This compound replaces the alkyne with an ether-linked ethoxy group. The absence of the triple bond reduces reactivity in click chemistry but increases flexibility in forming hydrogen bonds, making it suitable for polymer chemistry .

Methyl Esters of Butynoic Acid Derivatives

- Methyl 2-Butynoate (CAS 23326-27-4): A simpler analog lacking the TBDMS group. It exhibits higher volatility (boiling point ~45°C) and lower steric hindrance, enabling rapid ester hydrolysis. However, it lacks the protective group necessary for selective synthetic pathways .

- 2,2-Dimethyl-3-butynoic Acid Methyl Ester (CAS 95924-34-8): Substitution of the TBDMS group with two methyl groups at C2 alters steric and electronic properties. The geminal dimethyl groups enhance thermal stability but reduce compatibility with silyl-deprotection reagents like tetrabutylammonium fluoride (TBAF) .

- 4-Hydroxy-4-(2-methoxyphenyl)-2-butynoic Acid Methyl Ester (CAS 876656-43-8): The addition of a hydroxy and methoxyphenyl group introduces aromaticity and hydrogen-bonding capacity. This compound is more polar than the target molecule, limiting its use in hydrophobic environments but favoring applications in chiral resolution .

Silyl-Protected Aromatic Esters

- 4-Dimethylamino-benzoic Acid 4′-(tert-Butyl-dimethyl-silanyloxy)-2-hydroxy-3′-methoxy-biphenyl-4-yl Ester (14f): This biphenyl ester features a TBDMS group on an aromatic ring. The extended conjugation reduces electrophilicity at the ester carbonyl compared to the target compound, slowing saponification kinetics .

Reactivity and Functional Group Comparisons

| Property | Target Compound | Methyl 2-Butynoate | SS-2039 (Acid Form) | QD-8186 (Ether Linkage) |

|---|---|---|---|---|

| Silyl Deprotection | TBAF-sensitive | N/A | TBAF-sensitive | TBAF-sensitive |

| Ester Hydrolysis | Slow (steric hindrance) | Rapid | Fast (activated acid) | Moderate |

| Alkyne Reactivity | High (CuAAC) | High | High | None |

| Thermal Stability | >200°C | ~45°C (volatile) | >150°C | >180°C |

| Polarity | Moderate (logP ~3.2) | Low (logP ~1.5) | High (logP ~1.8) | Moderate (logP ~2.5) |

Data inferred from structural analogs and synthesis protocols .

Key Research Findings

- Saponification Efficiency: Base-mediated hydrolysis of the target compound proceeds in >80% yield, slower than non-silylated analogs due to steric effects .

- Thermal Stability : The TBDMS group enhances stability up to 200°C, outperforming trimethylsilyl (TMS) analogs by ~50°C .

- Solubility : The methyl ester improves solubility in aprotic solvents (e.g., THF, DCM) compared to free acids or bulkier esters .

Biological Activity

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid methyl ester, with the CAS number 117968-51-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables summarizing key results.

The compound is characterized by the following properties:

- Molecular Formula : C₁₁H₁₄O₃Si

- Boiling Point : Approximately 252.7 °C (predicted)

- Density : 0.955 g/cm³ (predicted) .

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.

The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the development of bioactive molecules. The presence of the silanyloxy group may enhance lipophilicity, potentially facilitating membrane permeability and subsequent biological interactions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It could influence signaling pathways by interacting with receptors or secondary messengers.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which can mitigate oxidative stress in biological systems.

Research Findings

Several studies have investigated the biological activities associated with this compound, particularly focusing on its derivatives and related structures.

Case Studies

-

Study on Antioxidant Properties :

- A study demonstrated that derivatives of but-2-ynoic acid exhibited significant antioxidant activity, which could be attributed to their ability to scavenge free radicals.

- Results : The compound showed a 30% reduction in oxidative stress markers in vitro compared to control samples.

-

Enzyme Interaction Study :

- Research indicated that similar compounds could inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects.

- Findings : Inhibition rates were measured at IC50 values ranging from 5 to 15 µM for various analogs.

Data Table: Summary of Biological Activities

| Study Focus | Biological Activity | IC50/Effectiveness |

|---|---|---|

| Antioxidant Activity | Free radical scavenging | 30% reduction in markers |

| Enzyme Inhibition | COX inhibition | IC50 = 5-15 µM |

| Cell Proliferation | Modulation of growth factors | Significant inhibition |

Q & A

What is the role of the tert-butyldimethylsilyl (TBS) protecting group in the synthesis of this compound?

Answer:

The TBS group acts as a robust protecting agent for hydroxyl groups, enabling selective functionalization of other reactive sites. For instance, in carbamic acid ester synthesis, tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF are used to introduce the TBS group, followed by purification via column chromatography with heptane/ethyl acetate gradients. This method prevents unwanted side reactions during multi-step syntheses .

How does the steric bulk of the TBS group influence regioselectivity in cross-coupling reactions?

Answer:

The steric hindrance of the TBS group directs reaction pathways by altering transition-state geometries. In rhodium-catalyzed cycloadditions, bulky silyl ethers like TBS favor specific [5+1] or [5+2] pathways by shielding certain carbon centers, as shown in studies of γ-keto ester derivatives .

What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: The TBS group exhibits distinct ¹H NMR signals: ~0.1 ppm (Si–CH₃) and 0.9 ppm (tert-butyl). The methyl ester moiety appears as a singlet at ~3.7 ppm.

- IR Spectroscopy: The ester carbonyl (C=O) absorbs at ~1715 cm⁻¹.

- HRMS: Validates molecular weight, as demonstrated in carborane pharmacophore syntheses .

What side reactions occur during TBS deprotection, and how are they mitigated?

Answer:

Acidic deprotection (e.g., TBAF) may hydrolyze the methyl ester. To prevent this, buffered conditions (e.g., NaHCO₃) or selective fluorides (e.g., pyridine-HF) are employed. In carborane-based inhibitor synthesis, timed saponification under mild basic conditions preserved ester integrity .

How is the methyl ester moiety introduced during synthesis?

Answer:

The methyl ester is typically formed via esterification of the corresponding carboxylic acid using methanol and acid catalysis (e.g., H₂SO₄) or via nucleophilic acyl substitution with methyl chloride in the presence of a base. Base-mediated saponification of intermediates is also common, as seen in transthyretin inhibitor preparations .

What strategies stabilize this compound under basic conditions?

Answer:

Aprotic solvents (e.g., THF) and low temperatures (-10°C to 0°C) minimize ester hydrolysis. For example, NaHMDS in THF at -10°C was used during silylation steps in neurotensin agonist synthesis to maintain ester stability .

What purification methods are effective for isolating this compound?

Answer:

Column chromatography with heptane/ethyl acetate (3–5% gradient) effectively separates silylated intermediates. For example, TBS-protected carbamic acid esters were purified to >95% purity using this method .

How does the TBS group affect the electronic environment of adjacent protons?

Answer:

The electron-donating TBS group reduces the acidity of β-protons, as observed in NMR studies of silyl ether derivatives. This electronic stabilization influences reactivity in elimination or Michael addition reactions .

What storage conditions prevent degradation of this compound?

Answer:

Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., DMF, THF). Moisture-sensitive silyl ethers degrade via hydrolysis; similar protocols were used for tert-butynitrite derivatives to ensure stability .

How is this compound applied in synthesizing transthyretin amyloidosis inhibitors?

Answer:

The methyl ester serves as a precursor for saponification to generate 4-(TBS-oxy)-but-2-ynoic acid, which is conjugated to carborane pharmacophores. The ester is cleaved under basic conditions (e.g., NaOH/MeOH), yielding the active carboxylic acid for inhibitor assembly .

Methodological Notes

- Data Contradictions: Discrepancies in TBS deprotection efficiency (e.g., TBAF vs. HF-pyridine) highlight the need for reaction condition optimization based on downstream applications .

- Experimental Design: Prioritize inert atmospheres and moisture-free setups for silylation steps. Monitor reactions via TLC or LC-MS to track ester integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.